1-{[1-(difluoromethyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}-4-[3-(trifluoromethyl)benzyl]piperazine
Overview
Description
1-{[1-(difluoromethyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}-4-[3-(trifluoromethyl)benzyl]piperazine is a complex organic compound known for its unique structural properties. Its molecular structure comprises a pyrazole ring, a piperazine ring, and multiple functional groups, making it a versatile candidate for various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves the construction of the pyrazole ring followed by the sulfonylation and subsequent attachment of the trifluoromethylbenzyl group to the piperazine ring. Starting with a 1-(difluoromethyl)-3,5-dimethyl-1H-pyrazole precursor, the sulfonylation can be achieved using a sulfonyl chloride reagent under basic conditions. The final coupling step involves the reaction of the sulfonylated pyrazole with 3-(trifluoromethyl)benzylpiperazine in the presence of a suitable coupling agent like EDC or DCC. Typical reaction conditions include refluxing in an aprotic solvent such as dichloromethane or acetonitrile.
Industrial Production Methods: Industrial-scale production may employ continuous flow reactors to ensure better control over reaction parameters and higher yields. Use of microwave-assisted synthesis can also speed up the process, reducing reaction times significantly. Optimization of solvent choice and reaction conditions in industrial settings focuses on maximizing yield and purity while minimizing waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: : The compound can undergo oxidative processes where the pyrazole ring may get further functionalized or degraded under strong oxidizing conditions.
Reduction: : Reduction reactions can target the sulfonyl group or other reducible functionalities within the molecule, leading to a variety of derivatives.
Substitution: : The compound is amenable to various nucleophilic or electrophilic substitution reactions, especially at positions adjacent to the pyrazole or benzyl groups.
Oxidizing Agents: : Common oxidizing agents include hydrogen peroxide or potassium permanganate.
Reducing Agents: : Common reducing agents include sodium borohydride or lithium aluminum hydride.
Solvents: : Aprotic solvents like dichloromethane, acetonitrile, and toluene are frequently used depending on the specific reaction.
Major Products: Major products formed from these reactions include various derivatives where one or more functional groups have been modified, leading to compounds with potentially diverse pharmacological properties.
Scientific Research Applications
The compound's structural diversity makes it valuable in several scientific domains:
Chemistry: : Used as a building block for the synthesis of more complex molecules due to its functional groups.
Biology: : Studied for potential biochemical activity and interaction with biological targets.
Medicine: : Potential use in the development of new pharmacological agents due to its unique chemical properties.
Industry: : Utilized in material science for creating new materials with specific desirable properties.
Mechanism of Action
When compared to similar compounds such as 1-{[1-(methyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}-4-[3-(trifluoromethyl)benzyl]piperazine and 1-{[1-(difluoromethyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}-4-[3-(methyl)benzyl]piperazine, our compound stands out due to the presence of both difluoromethyl and trifluoromethyl groups which can impart unique electronic properties. The molecular modifications can lead to variations in reactivity and biological activity, providing avenues for designing compounds with specific desired properties.
Comparison with Similar Compounds
1-{[1-(methyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}-4-[3-(trifluoromethyl)benzyl]piperazine
1-{[1-(difluoromethyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}-4-[3-(methyl)benzyl]piperazine
1-{[1-(fluoromethyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}-4-[3-(trifluoromethyl)benzyl]piperazine
This concludes our detailed exploration of 1-{[1-(difluoromethyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}-4-[3-(trifluoromethyl)benzyl]piperazine. Its multi-faceted nature makes it a compound of significant interest across various fields of scientific research. Got any other intriguing topics to explore?
Properties
IUPAC Name |
1-[1-(difluoromethyl)-3,5-dimethylpyrazol-4-yl]sulfonyl-4-[[3-(trifluoromethyl)phenyl]methyl]piperazine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21F5N4O2S/c1-12-16(13(2)27(24-12)17(19)20)30(28,29)26-8-6-25(7-9-26)11-14-4-3-5-15(10-14)18(21,22)23/h3-5,10,17H,6-9,11H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEDOFRNGUXBNTE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C(F)F)C)S(=O)(=O)N2CCN(CC2)CC3=CC(=CC=C3)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21F5N4O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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